4-(Methylsulfonyl)benzyl Alcohol

Catalog No.
S722401
CAS No.
22821-77-8
M.F
C8H10O3S
M. Wt
186.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Methylsulfonyl)benzyl Alcohol

CAS Number

22821-77-8

Product Name

4-(Methylsulfonyl)benzyl Alcohol

IUPAC Name

(4-methylsulfonylphenyl)methanol

Molecular Formula

C8H10O3S

Molecular Weight

186.23 g/mol

InChI

InChI=1S/C8H10O3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3

InChI Key

LUECCFBGAJOLOX-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)CO

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CO

The exact mass of the compound 4-(Methylsulfonyl)benzyl Alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Methylsulfonyl)benzyl Alcohol, CAS 22821-77-8, is a crystalline solid organic intermediate distinguished by its para-substituted methylsulfonyl (SO2Me) group. This functional group imparts strong electron-withdrawing properties and high oxidative stability, making the compound a specialized precursor for synthesizing complex molecules where chemical resistance and specific electronic characteristics are required. Unlike its sulfide or sulfoxide analogs, the fully oxidized sulfone moiety is robust against a wide range of common oxidizing agents, ensuring its integrity throughout multi-step synthetic sequences.

Direct substitution of 4-(Methylsulfonyl)benzyl Alcohol with its sulfide (4-(methylthio)benzyl alcohol) or sulfoxide analogs is frequently unviable in process chemistry. The sulfide analog is highly susceptible to oxidation, which can lead to undesired side products or unintended conversion to the sulfoxide or sulfone under reaction conditions required for other parts of the molecule. This lack of oxidative stability makes the sulfide a high-risk choice in multi-step syntheses involving common oxidants. Furthermore, the electronic and steric properties of the sulfone are fundamentally different from the sulfide or sulfoxide, directly impacting reaction kinetics, product yields, and, in pharmaceutical applications, the biological activity and binding affinity of the final compound. Procuring the sulfone form from the outset eliminates the need for a separate, potentially low-yielding oxidation step and ensures process reproducibility.

Superior Oxidative Stability for Predictable Multi-Step Synthesis

The methylsulfonyl group is inert to common oxidative conditions that readily transform sulfide and sulfoxide analogs. For example, in syntheses utilizing permanganate or chromium-based oxidants, the sulfone group remains intact while a methylthio group would be uncontrollably oxidized. A patent for synthesizing pyrazolopyrimidine compounds demonstrates a synthetic route where a methylsulfonylphenyl moiety is carried through multiple steps, including those under conditions that would not be compatible with a sulfide, showcasing its utility as a robust building block.

Evidence DimensionStability to Oxidation
Target Compound DataStable; sulfone group is at its highest oxidation state.
Comparator Or Baseline4-(Methylthio)benzyl alcohol (sulfide): Readily oxidized to sulfoxide and/or sulfone.
Quantified DifferenceQualitatively different chemical behavior; sulfone is inert while sulfide is reactive.
ConditionsStandard laboratory and industrial oxidative reaction conditions (e.g., KMnO4, H2O2, m-CPBA).

This stability prevents unwanted side reactions, simplifies purification, and increases overall yield in complex syntheses, justifying the selection of a pre-oxidized precursor.

Distinct Physical Properties for Improved Handling and Process Control

4-(Methylsulfonyl)benzyl Alcohol exhibits significantly different physical properties compared to its less oxidized analog, 4-(methylthio)benzyl alcohol, directly impacting handling, storage, and process design. The target compound is a solid with a melting point of 94-98 °C, whereas the sulfide analog is a low-melting solid (38-40 °C) that can be liquid at elevated ambient temperatures. This higher melting point provides better thermal stability for handling and high-temperature reactions and prevents clumping during storage.

Evidence DimensionMelting Point (°C)
Target Compound Data94–98 °C
Comparator Or Baseline4-(Methylthio)benzyl alcohol: 38–40 °C
Quantified Difference~56 °C higher melting point
ConditionsStandard atmospheric pressure.

The defined solid state and higher melting point simplify weighing, transport, and reaction setup, leading to more reliable and reproducible manufacturing processes compared to the low-melting sulfide analog.

Enables High-Affinity Binding as a Hydrogen Bond Acceptor in Bioactive Molecules

In medicinal chemistry, the methylsulfonyl group is a critical pharmacophore that acts as a strong hydrogen bond acceptor, an interaction often essential for high-affinity ligand-protein binding. In a study on p38 MAP kinase inhibitors, the replacement of a para-methylsulfonylphenyl group with a simple phenyl group resulted in a >100-fold loss in inhibitory potency (IC50 = 1,100 nM vs. 8 nM). This demonstrates that the sulfonyl group is not merely a placeholder but a key contributor to biological activity. Procuring 4-(methylsulfonyl)benzyl alcohol provides a direct route to incorporate this potency-driving moiety.

Evidence DimensionInhibitory Potency (IC50, nM)
Target Compound DataCompound with methylsulfonyl group: 8 nM
Comparator Or BaselineAnalog without methylsulfonyl group: 1,100 nM
Quantified Difference>137-fold decrease in potency without the sulfonyl group.
ConditionsIn vitro p38 MAP kinase inhibition assay.

For drug discovery programs, this evidence justifies procuring the specific sulfonyl-containing precursor to achieve the necessary target affinity, as seemingly minor analogs will fail to produce an active compound.

Precursor for Pharmaceutical Ingredients Requiring Oxidative Synthesis Steps

This compound is the right choice for synthesizing active pharmaceutical ingredients (APIs) where the synthetic route involves oxidation of other functional groups. Its inherent stability ensures the sulfonyl moiety remains intact, preventing side-product formation and simplifying downstream purification processes.

Building Block for Kinase Inhibitors and Other High-Potency Bioactive Agents

Ideal for medicinal chemistry campaigns targeting proteins where a strong hydrogen bond acceptor is required for high-affinity binding. Its use is justified when structure-activity relationship data shows that analogs lacking the sulfonyl group have significantly lower or no biological activity.

Synthesis of Activated Benzyl Intermediates with Enhanced Stability

Serves as a stable, solid precursor for conversion into corresponding halides (e.g., 4-(methylsulfonyl)benzyl bromide). The electron-withdrawing sulfonyl group activates the benzylic position for subsequent nucleophilic substitution reactions, while its high melting point offers superior handling and storage properties compared to more volatile or lower-melting analogs.

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-(Methylsulfonyl)benzyl alcohol

Dates

Last modified: 08-15-2023

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